Methyl 2-[3-(trifluoromethyl)anilino]nicotinate
Overview
Description
Methyl 2-[3-(trifluoromethyl)anilino]nicotinate is a chemical compound that belongs to the class of trifluoromethylbenzene derivatives It is characterized by the presence of a trifluoromethyl group attached to an aniline moiety, which is further connected to a nicotinate ester
Mechanism of Action
Target of Action
Methyl 2-[3-(trifluoromethyl)anilino]nicotinate, also known as a derivative of Niflumic acid, primarily targets Cyclooxygenase-2 (COX-2) and Transient Receptor Potential Vanilloid 1 (TRPV1) channels . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain . TRPV1 channels are involved in the detection of noxious stimuli, and their desensitization exhibits an analgesic effect .
Mode of Action
This compound acts as a COX-2 inhibitor and a TRPV1 channel modulator . As a COX-2 inhibitor, it prevents the formation of prostanoids, thereby reducing inflammation and pain . As a TRPV1 modulator, it can have a direct antagonistic action against TRPV1 channels and an indirect inhibition of TRP channels by blocking oxidative and inflammatory surge .
Biochemical Pathways
The compound’s action on COX-2 and TRPV1 channels affects several biochemical pathways. It inhibits the arachidonic acid pathway by blocking COX-2, reducing the production of prostanoids and thereby alleviating inflammation . It also impacts the TRP channel activity , leading to the desensitization of TRPV1 channels, which can result in an analgesic effect .
Result of Action
The inhibition of COX-2 and modulation of TRPV1 channels by this compound can lead to a reduction in inflammation and pain . Additionally, it has been suggested that certain derivatives of Niflumic acid may exhibit anticancer activity by triggering apoptosis in cancer cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, solvent-free organic syntheses have been highlighted as environmentally friendly, operationally simple, safer, and high-speed due to the high concentration of materials . .
Biochemical Analysis
Biochemical Properties
Niflumic acid methyl derivative plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It is known to interact with cyclooxygenase-2 (COX-2) and phospholipase A2, thereby exerting anti-inflammatory and analgesic effects . The compound inhibits the activity of these enzymes, reducing the production of pro-inflammatory mediators such as prostaglandins. Additionally, Niflumic acid methyl derivative has been shown to block Ca2±activated Cl- channels, which further contributes to its anti-inflammatory properties .
Cellular Effects
Niflumic acid methyl derivative influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to affect the proliferation and apoptosis of cancer cells by targeting epidermal growth factor receptor (EGFR) tyrosine kinase . This interaction leads to cell cycle arrest and induction of apoptosis, thereby inhibiting the growth of cancer cells. Furthermore, Niflumic acid methyl derivative modulates the expression of genes involved in inflammatory responses, contributing to its anti-inflammatory effects .
Molecular Mechanism
The molecular mechanism of Niflumic acid methyl derivative involves its binding interactions with specific biomolecules and enzymes. The compound inhibits COX-2 and phospholipase A2 by binding to their active sites, preventing the conversion of arachidonic acid to pro-inflammatory mediators . Additionally, Niflumic acid methyl derivative blocks Ca2±activated Cl- channels, reducing the influx of calcium ions and thereby decreasing cellular excitability and inflammation . These molecular interactions collectively contribute to the compound’s anti-inflammatory and analgesic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Niflumic acid methyl derivative have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme conditions such as high temperatures or prolonged exposure to light . Long-term studies have shown that Niflumic acid methyl derivative maintains its anti-inflammatory and analgesic properties over extended periods, although its efficacy may decrease with prolonged use due to potential degradation .
Dosage Effects in Animal Models
The effects of Niflumic acid methyl derivative vary with different dosages in animal models. At low to moderate doses, the compound exhibits significant anti-inflammatory and analgesic effects without notable adverse effects . At high doses, Niflumic acid methyl derivative can cause toxicity, including gastrointestinal disturbances and renal impairment . These findings highlight the importance of optimizing the dosage to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
Niflumic acid methyl derivative is involved in various metabolic pathways, primarily through its interactions with enzymes such as COX-2 and phospholipase A2 . The compound undergoes metabolic transformations, including hydroxylation and conjugation, which facilitate its excretion from the body. These metabolic processes are essential for the compound’s pharmacokinetics and overall efficacy .
Transport and Distribution
Within cells and tissues, Niflumic acid methyl derivative is transported and distributed through interactions with specific transporters and binding proteins. The compound’s lipophilic nature allows it to readily cross cell membranes and accumulate in target tissues . This distribution is crucial for its therapeutic effects, as it ensures that the compound reaches the sites of inflammation and exerts its pharmacological actions.
Subcellular Localization
Niflumic acid methyl derivative exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes and channels . Additionally, post-translational modifications such as phosphorylation may affect its localization and activity, further modulating its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[3-(trifluoromethyl)anilino]nicotinate typically involves the reaction of 2-methyl-3-(trifluoromethyl)aniline with 2-chloronicotinate in the presence of a suitable solvent such as ethylene glycol. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants . The process can be summarized as follows:
- Dissolve 2-methyl-3-(trifluoromethyl)aniline in ethylene glycol.
- Add 2-chloronicotinate to the solution.
- Reflux the mixture for several hours.
- Isolate the product by filtration and purification techniques such as recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[3-(trifluoromethyl)anilino]nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can lead to various substituted derivatives of the original compound.
Scientific Research Applications
Methyl 2-[3-(trifluoromethyl)anilino]nicotinate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Industry: The compound’s unique chemical properties make it valuable in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-(trifluoromethyl)aniline: A precursor in the synthesis of Methyl 2-[3-(trifluoromethyl)anilino]nicotinate.
Flunixin: An analgesic compound synthesized from this compound.
Methylguanidine derivatives: Used as PET radioligands for the NMDA receptor.
Uniqueness
This compound is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These characteristics make it particularly useful in medicinal chemistry and neuroimaging applications.
Properties
IUPAC Name |
methyl 2-[3-(trifluoromethyl)anilino]pyridine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O2/c1-21-13(20)11-6-3-7-18-12(11)19-10-5-2-4-9(8-10)14(15,16)17/h2-8H,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDDOBIMJBJFCTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)NC2=CC=CC(=C2)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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